N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16(10-13-6-3-5-12-4-1-2-7-14(12)13)19-18-21-20-17(25-18)15-11-23-8-9-24-15/h1-7,11H,8-10H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZQGIMHHICZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that integrates a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety , along with a naphthalene acetamide group. This structural diversity contributes to its various biological activities. The molecular formula is with a molecular weight of 420.42 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : It may inhibit enzymes crucial for cellular functions, such as those involved in cell wall synthesis in bacteria or key metabolic pathways in cancer cells.
- Apoptosis Induction : The compound might trigger programmed cell death in cancer cells by targeting signaling pathways that regulate cell survival.
- Antimicrobial Activity : Its structure allows it to interfere with bacterial growth and replication.
Antimicrobial Properties
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance:
- A study demonstrated that certain oxadiazole derivatives showed over 90% inhibition against Mycobacterium tuberculosis, including strains resistant to isoniazid .
Anticancer Potential
The 1,3,4-oxadiazole scaffold has been associated with anticancer properties due to its ability to inhibit various enzymes linked to cancer progression:
| Target Enzyme | Mechanism of Action |
|---|---|
| Thymidylate Synthase | Inhibits DNA synthesis |
| Histone Deacetylase (HDAC) | Modulates chromatin structure affecting gene expression |
| Topoisomerase II | Disrupts DNA replication and transcription |
Studies have shown that compounds containing the oxadiazole ring can effectively inhibit these enzymes, leading to reduced proliferation of cancer cells .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives under dehydrating conditions.
- Introduction of the Dioxin Moiety : The dioxin ring can be synthesized by reacting diols with dihalides in basic conditions.
- Final Coupling Reaction : The final product is obtained through coupling reactions involving naphthalene derivatives and the synthesized oxadiazole.
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Antimicrobial Studies : Various derivatives have been tested against bacterial strains with promising results indicating their potential as effective antimicrobial agents .
- Anticancer Research : A review summarizing the anticancer potential of 1,3,4-oxadiazole derivatives emphasized their ability to target multiple pathways involved in tumor growth and survival .
- Molecular Docking Studies : Computational studies have suggested favorable binding affinities of this compound with key biological targets involved in cancer and microbial infections.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparisons
Table 1: Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
